molecular formula C14H13BrN2O2 B5484354 N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea

N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea

Cat. No.: B5484354
M. Wt: 321.17 g/mol
InChI Key: XBNGHBSGKPMKTD-UHFFFAOYSA-N
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Description

“N-(2-bromophenyl)-N’-(3-methoxyphenyl)urea” is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-bromophenyl)-N’-(3-methoxyphenyl)urea” typically involves the reaction of 2-bromoaniline with 3-methoxyaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction conditions may include:

  • Solvent: Common solvents include dichloromethane or toluene.
  • Temperature: The reaction is often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

“N-(2-bromophenyl)-N’-(3-methoxyphenyl)urea” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-(2-hydroxyphenyl)-N’-(3-methoxyphenyl)urea.

    Reduction: Formation of N-(2-phenyl)-N’-(3-methoxyphenyl)urea.

    Substitution: Formation of various substituted ureas depending on the substituent used.

Scientific Research Applications

“N-(2-bromophenyl)-N’-(3-methoxyphenyl)urea” may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological processes involving urea derivatives.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of “N-(2-bromophenyl)-N’-(3-methoxyphenyl)urea” would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways. The bromine and methoxy groups can affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-N’-(3-methoxyphenyl)urea
  • N-(2-bromophenyl)-N’-(4-methoxyphenyl)urea
  • N-(2-bromophenyl)-N’-(3-hydroxyphenyl)urea

Properties

IUPAC Name

1-(2-bromophenyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-19-11-6-4-5-10(9-11)16-14(18)17-13-8-3-2-7-12(13)15/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNGHBSGKPMKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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